molecular formula C18H19N5OS B475854 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 665017-39-0

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B475854
CAS No.: 665017-39-0
M. Wt: 353.4g/mol
InChI Key: WMCNTWGWIIKLRR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a 3-methylphenyl group at position 5 and a sulfanyl-acetamide moiety linked to a 2-methylphenyl group.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-6-5-8-14(10-12)17-21-22-18(23(17)19)25-11-16(24)20-15-9-4-3-7-13(15)2/h3-10H,11,19H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCNTWGWIIKLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with the triazole intermediate.

    Acetamide Formation: The final step involves the acylation of the triazole-thiol intermediate with 2-methylphenyl acetic acid or its derivatives under appropriate conditions, such as using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Structure Analysis

The compound features a triazole ring, which is known for its role in various biological activities. The presence of a sulfanyl group enhances its potential as a pharmacological agent.

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that compounds similar to this triazole derivative can inhibit the growth of cancer cells more effectively than traditional chemotherapeutics like 5-fluorouracil. Specific derivatives have demonstrated IC50 values lower than 2 µg/mL against human colon cancer cell lines .

Antimicrobial Activity

The triazole moiety is also associated with antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against bacterial and fungal pathogens. For example:

  • Antibacterial and Antifungal Properties : Studies have reported that triazole derivatives can inhibit the growth of various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Some research suggests that triazole derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential in treating conditions characterized by inflammation.

Fungicides

Triazole compounds are widely used in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases.

  • Mechanism of Action : Triazoles function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thus leading to cell death.

Polymer Chemistry

The unique chemical structure of triazoles allows them to be incorporated into polymers to enhance their properties.

  • Thermal Stability : Triazole-containing polymers exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications.

Case Study 1: Anticancer Activity

A study conducted on a series of Mannich bases derived from triazoles demonstrated enhanced cytotoxicity against human cancer cell lines. The results indicated that modifications to the triazole structure could significantly influence potency .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several triazole derivatives were tested against standard microbial strains. The results showed that specific substitutions on the triazole ring led to increased antibacterial activity compared to existing antibiotics .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, while the sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. These interactions can disrupt critical biological pathways, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Anti-Inflammatory Activity
  • The lead compound 2-((4-amino-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac sodium in a formalin-induced edema model .
  • Structural Advantage : The 3-methylphenyl group on the acetamide moiety likely enhances target binding compared to bulkier substituents (e.g., nitro or methoxy groups) .
Reverse Transcriptase Inhibition
  • Analogs with 2-hydroxyphenyl substituents (e.g., AM31, AM33) showed superior binding affinity to HIV-1 reverse transcriptase (Ki values in nanomolar range) compared to Nevirapine .
  • Limitation : The target compound’s 3-methylphenyl group may lack the hydrogen-bonding capacity of hydroxyl groups, reducing efficacy in this application .
Anti-Exudative Activity
  • Derivatives with furan-2-yl substituents (e.g., 3.1–3.21) exhibited anti-exudative activity comparable to diclofenac at 10 mg/kg .
  • Comparison : The target compound’s methylphenyl groups may improve metabolic stability over furan-containing analogs, which are prone to oxidation .

Physicochemical and Computational Insights

  • Molecular Weight and Solubility :
    • The compound N-(o-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (MW: 474.64) has reduced solubility due to multiple hydrophobic tolyl groups .
    • In contrast, the target compound’s simpler substitution pattern (3-methylphenyl and 2-methylphenyl) may favor better solubility and absorption.
  • Hydrogen-Bonding: Analogs with hydrogen-bond donors (e.g., –OH in AM31) show stronger enzyme interactions, whereas methyl groups contribute to steric effects without H-bonding .

Commercial and Industrial Relevance

  • Industrial-grade analogs (e.g., ZINC02387881) are marketed for ~$0.1/kg, emphasizing scalability of triazole acetamide synthesis .
  • Modifications like methoxy-dibenzofuranyl groups (e.g., 578719-36-5) introduce complexity, raising production costs compared to the target compound .

Biological Activity

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide, also known as a triazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent and may interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5OSC_{20}H_{23}N_{5}OS, and it has a molecular weight of approximately 381.49 g/mol. The structure features a triazole ring, an acetamide group, and a sulfanyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives, including the compound , possess significant antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited moderate to strong activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the triazole ring is often associated with enhanced activity against these pathogens.

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusModerate to Strong
Klebsiella pneumoniaeModerate

The mechanism through which this compound exerts its antimicrobial effects may involve the inhibition of key enzymes or disruption of cellular processes in bacteria. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, which could extend to bacterial membranes .

Case Studies

  • Study on Triazole Derivatives : In a comparative study of several triazole derivatives, including the target compound, researchers found that modifications to the phenyl rings significantly influenced antimicrobial efficacy. The study highlighted that compounds with specific substitutions at the 5-position of the triazole ring showed enhanced potency against resistant strains .
  • Pharmacophore Modeling : A pharmacophore model developed for triazole compounds indicated that the acetamide side chain is crucial for binding interactions with target proteins involved in microbial resistance mechanisms. This suggests that structural optimization could lead to more potent derivatives .

Additional Biological Activities

Beyond antimicrobial properties, some studies suggest that triazole derivatives can exhibit anti-inflammatory and anticancer activities. For instance, research has shown that certain triazole compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines . The exact pathways through which these effects occur are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

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